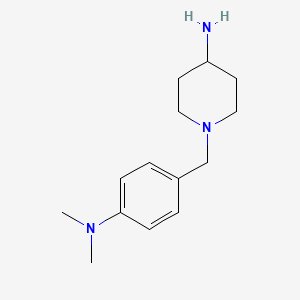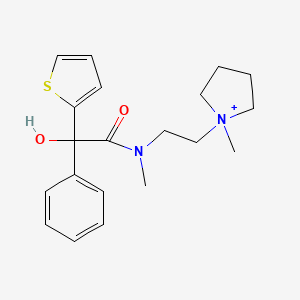
Dotefonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotefonium is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique properties and interactions with biological systems.
Métodos De Preparación
The synthesis of Dotefonium involves several steps, typically starting with the reaction of hydroxyphenyl and thiophenyl compounds. The process includes the following steps:
Initial Reaction: The hydroxyphenyl compound reacts with a thiophenyl compound under controlled conditions to form an intermediate product.
Intermediate Formation: The intermediate product undergoes further reactions, including methylation and acetylation, to form the final this compound compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Dotefonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include oxidized derivatives of the original compound.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.
Aplicaciones Científicas De Investigación
Dotefonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is used in studies involving cell signaling and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Dotefonium involves its interaction with specific molecular targets in biological systems. It binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for maintaining cellular functions.
Comparación Con Compuestos Similares
Dotefonium is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Hydroxyphenyl derivatives: These compounds share some structural similarities with this compound but differ in their functional groups and reactivity.
Thiophenyl compounds: These compounds have a thiophenyl group similar to this compound but may have different substituents that alter their chemical behavior.
This compound stands out due to its specific interactions with biological systems and its versatility in various applications.
Propiedades
Número CAS |
793604-71-4 |
|---|---|
Fórmula molecular |
C20H27N2O2S+ |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H27N2O2S/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3/q+1 |
Clave InChI |
JTZHVSMDSHENLZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
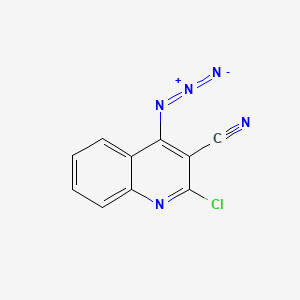
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)

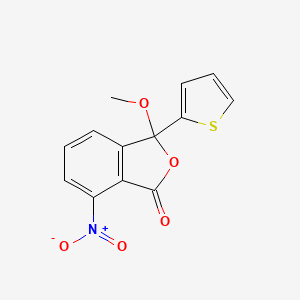
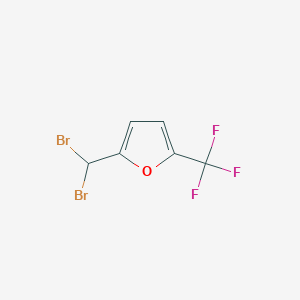
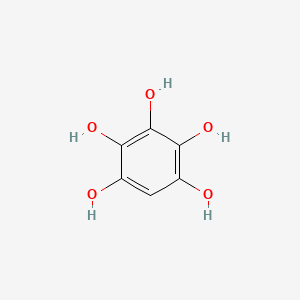
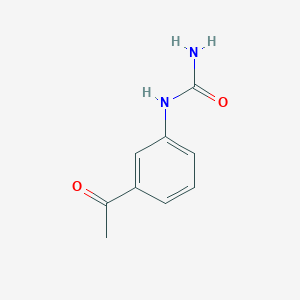
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
